![molecular formula C15H17ClN4O2S B6080631 4-chloro-N-{5-[2-(4-morpholinyl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B6080631.png)
4-chloro-N-{5-[2-(4-morpholinyl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide
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Description
“4-chloro-N-{5-[2-(4-morpholinyl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide” is an organic compound . It belongs to the class of organic compounds known as 4-halobenzoic acids and derivatives . These are benzoic acids or derivatives carrying a halogen atom at the 4-position of the benzene ring .
Molecular Structure Analysis
The molecular formula of “4-chloro-N-{5-[2-(4-morpholinyl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide” is C14H21ClN4O2S . Its average mass is 344.860 Da and its monoisotopic mass is 344.107361 Da .Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm^3 . Its molar refractivity is 87.7±0.3 cm^3 . It has 6 H bond acceptors and 1 H bond donor . It has 5 freely rotating bonds . Its polar surface area is 86 Å^2 . Its polarizability is 34.8±0.5 10^-24 cm^3 . Its surface tension is 54.8±3.0 dyne/cm . Its molar volume is 260.1±3.0 cm^3 .Scientific Research Applications
Antimicrobial Activity
The crystal structure of related complexes suggests that compounds like this one play a crucial role as antimicrobial agents . Researchers have investigated their potential to combat bacterial and fungal infections. Further studies could explore their mechanism of action and optimize their efficacy.
properties
IUPAC Name |
4-chloro-N-[5-(2-morpholin-4-ylethyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O2S/c16-12-3-1-11(2-4-12)14(21)17-15-19-18-13(23-15)5-6-20-7-9-22-10-8-20/h1-4H,5-10H2,(H,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVOWLOIPILBPNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[(2Z)-5-[2-(morpholin-4-yl)ethyl]-1,3,4-thiadiazol-2(3H)-ylidene]benzamide |
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